Chloropropylate-d7

Description

Theoretical Framework of Isotopic Labeling in Quantitative Analytical Methodologies

Isotopic labeling is a technique where an atom or atoms in a molecule are replaced by their isotope(s). nih.gov This substitution creates a compound that is chemically identical to the parent molecule but has a different mass. mdpi.com This mass difference allows the labeled compound to be distinguished from the non-labeled analyte by mass spectrometry, forming the basis for highly accurate quantitative methods. ecfr.gov

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for the highly accurate and precise quantification of elements and molecules. googleapis.comsmolecule.com The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched standard (the "spike") of the analyte to the sample. googleapis.comnih.gov This mixture is then homogenized to ensure isotopic equilibrium, meaning the labeled and unlabeled forms of the compound are indistinguishable in their chemical behavior throughout the analytical process. hubspotusercontent00.net

The sample is subsequently processed and analyzed by a mass spectrometer, which separates ions based on their mass-to-charge ratio. googleapis.com By measuring the altered isotopic ratio of the analyte in the spiked sample, the original concentration of the analyte can be calculated with high accuracy. nih.gov

The advantages of IDMS are significant and include:

High Accuracy and Precision: IDMS is considered a primary method of measurement by institutions like the National Institute of Standards and Technology (NIST) because it is based on fundamental physical and chemical principles, allowing for traceability to the International System of Units (SI). smolecule.comhubspotusercontent00.net It effectively minimizes errors associated with sample preparation and instrument variability. hubspotusercontent00.net

Correction for Analyte Loss: A key advantage is that any partial loss of the analyte during sample preparation or analysis does not affect the accuracy of the final result, provided that isotopic equilibrium has been achieved. nih.govhubspotusercontent00.net This is because both the labeled and unlabeled compounds will be lost in the same proportion, leaving the critical isotope ratio unchanged.

Mitigation of Matrix Effects: In complex samples, other components (the "matrix") can interfere with the analysis by suppressing or enhancing the analyte's signal in the mass spectrometer. Current time information in Bangalore, IN. Because the isotopically labeled standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for effective compensation. psu.edu

Independence from Calibration Curves: Quantification in IDMS is based on direct mathematical calculations from the measured isotopic ratios and known constants, which can reduce the reliance on traditional calibration curves. nih.gov

Stable Isotope Labeled Internal Standards (IL-IS), such as deuterated compounds, are the cornerstone of the IDMS technique and are widely regarded as the "gold standard" for quantitative analysis, particularly in chromatography-mass spectrometry methods. mdpi.com These standards are molecules in which one or more atoms have been replaced with a stable (non-radioactive) isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). psu.edu

The role of IL-IS in enhancing analytical performance is multifaceted:

Improved Accuracy: By mimicking the exact chemical behavior of the analyte of interest (the unlabeled compound) through every step of the analytical process—from extraction and cleanup to chromatographic separation and ionization—the IL-IS provides a reliable reference for quantification. Current time information in Bangalore, IN. This minimizes systematic errors and leads to more accurate results. mdpi.com

Increased Precision: The use of an IL-IS reduces the variability and random errors that can occur during sample handling and analysis. mdpi.com Normalizing the response of the analyte to the known concentration of the co-eluting IL-IS corrects for fluctuations in instrument performance and injection volume, resulting in highly reproducible and precise measurements. Current time information in Bangalore, IN.

Enhanced Sensitivity: In mass spectrometry, IL-IS can help improve the clarity of the signal by reducing background noise, which is particularly beneficial when analyzing trace amounts of substances. Current time information in Bangalore, IN.

To be effective, an IL-IS must meet several criteria: it should have a stable isotopic label that does not exchange with the surrounding environment, a sufficient mass difference from the analyte to be resolved by the mass spectrometer, and it must be free of the unlabeled species. psu.edu

Historical Context and Evolution of Chloropropylate-d7 in Research Applications

The development of specific deuterated standards is driven by the need to accurately monitor certain chemicals in various matrices. The story of this compound is intrinsically linked to the analytical requirements for its non-labeled counterpart, Chloropropylate (B1668851).

Chloropropylate is a non-systemic organochlorine acaricide, or mite and tick killer, that was used in agriculture on crops such as cotton, fruits, and vegetables. nih.govresearchgate.net Chemically, it is classified as a bridged diphenyl compound. nih.gov Although it is now considered obsolete or has been discontinued (B1498344) in many regions, its persistence in the environment necessitates its continued monitoring in soil, water, and food products. nih.gov

The analysis of Chloropropylate is important for assessing environmental contamination and ensuring food safety. Regulatory bodies and environmental protection agencies have established methods for its detection, often involving gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). epa.goveurl-pesticides.eu For instance, EPA Method 608.1 describes conditions for the analysis of Chloropropylate in municipal and industrial wastewater. epa.gov The metabolism of Chloropropylate in various organisms leads to degradation products such as 4,4'-dichlorobenzilic acid and 4,4'-dichlorobenzophenone, which may also be analytical targets. nih.gov

Table 1: Chemical Properties of Chloropropylate

| Property | Value |

|---|---|

| IUPAC Name | propan-2-yl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate |

| CAS Number | 5836-10-2 |

| Molecular Formula | C₁₇H₁₆Cl₂O₃ |

| Molecular Weight | 339.2 g/mol |

| Appearance | White powder |

| Solubility | Low aqueous solubility |

Data sourced from PubChem and other chemical databases. nih.govthermofisher.com

The development of this compound arose from the need for a reliable internal standard for the quantitative analysis of Chloropropylate. In analytical methods aiming to detect pesticide residues, such as those employing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by GC-MS/MS or LC-MS/MS, the use of an IL-IS is crucial for achieving accurate and reliable results. mdpi.comeurl-pesticides.euphenomenex.com

The significance of this compound lies in its role as an ideal internal standard for its non-deuterated counterpart:

Structural and Chemical Similarity: As a deuterated analog, this compound has virtually identical chemical and physical properties to Chloropropylate. This ensures that it behaves in the same way during sample extraction, cleanup, and chromatographic analysis, providing the most accurate correction for any procedural variations or matrix effects. nemc.us

Distinct Mass Signature: The seven deuterium atoms increase the mass of the molecule, allowing it to be clearly distinguished from the native Chloropropylate by a mass spectrometer without significantly altering its retention time in a chromatographic system. This mass difference is the key to its utility in IDMS.

Application in Complex Matrices: The analysis of pesticides in complex samples like soil, fruits, and vegetables is challenging due to the presence of many interfering compounds. mdpi.com The use of this compound allows for robust and accurate quantification even in these "dirty" matrices, where other types of internal standards might fail. psu.edu

The availability of this compound as a research tool enables laboratories to perform highly accurate and precise measurements of Chloropropylate residues, supporting regulatory compliance, environmental monitoring programs, and food safety testing. nih.govnih.gov

Table 2: Application of this compound in Analytical Methods

| Feature | Description | Significance |

|---|---|---|

| Analyte | Chloropropylate | An organochlorine acaricide requiring monitoring. |

| Internal Standard | This compound | Deuterated analog for isotope dilution. |

| Analytical Technique | GC-MS, LC-MS/MS | Provides high sensitivity and selectivity for quantification. |

| Primary Function | Quantification | Enables accurate measurement of Chloropropylate concentration. |

| Key Advantage | Matrix Effect Compensation | Corrects for interferences in complex samples like food and soil. |

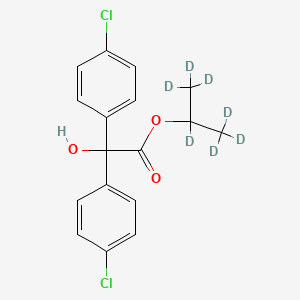

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H16Cl2O3 |

|---|---|

Molecular Weight |

346.3 g/mol |

IUPAC Name |

1,1,1,2,3,3,3-heptadeuteriopropan-2-yl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate |

InChI |

InChI=1S/C17H16Cl2O3/c1-11(2)22-16(20)17(21,12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h3-11,21H,1-2H3/i1D3,2D3,11D |

InChI Key |

AXGUBXVWZBFQGA-UENXPIBQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)C(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O |

Canonical SMILES |

CC(C)OC(=O)C(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Characterization of Chloropropylate D7

Chloropropylate-d7, a deuterated isotopologue of the acaricide Chloropropylate (B1668851), serves as a crucial internal standard for analytical testing, particularly in mass spectrometry-based methods. pharmaffiliates.comclearsynth.com Its synthesis and characterization demand precise methodologies to ensure high isotopic purity and accurate placement of deuterium (B1214612) atoms.

Advanced Analytical Methodologies Employing Chloropropylate D7 As an Internal Standard

Mass Spectrometric Applications with Chloropropylate-d7

This compound is a valuable tool in mass spectrometry-based analytical methods due to its chemical and physical properties being nearly identical to the native Chloropropylate (B1668851), while having a distinct mass-to-charge ratio. This allows it to be used as an internal standard to improve the accuracy and precision of quantitative analyses in complex matrices.

In the realm of pesticide residue analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique known for its high sensitivity and specificity. The development of robust LC-MS/MS methods for the quantification of Chloropropylate is significantly enhanced by the use of this compound as an internal standard. This deuterated analog co-elutes with the native compound, experiencing similar matrix effects and ionization suppression or enhancement, which allows for accurate correction of the analytical signal. usgs.govnih.gov

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS for the analysis of polar and semi-polar compounds like Chloropropylate. The efficiency of the ionization process is crucial for achieving high sensitivity and is dependent on several source parameters. When using a deuterated internal standard such as this compound, these parameters must be carefully optimized. shimadzu.com The goal is to find a set of conditions that provide stable and robust ionization for both the analyte and the internal standard. spectroscopyonline.comnih.gov

Key ESI parameters that are typically optimized include:

Capillary Voltage: This voltage, applied to the ESI needle, is critical for the formation of a stable spray of charged droplets.

Nebulizer Gas Pressure: This gas (usually nitrogen) aids in the nebulization of the liquid eluent into a fine aerosol.

Drying Gas Flow Rate and Temperature: The drying gas helps in the desolvation of the charged droplets to release gas-phase ions.

The optimization process often involves systematic evaluation of these parameters to maximize the signal intensity and stability for both Chloropropylate and this compound. nih.govnih.gov A design of experiments (DoE) approach can be employed for a comprehensive and systematic optimization of all relevant factors influencing ionization efficiency. spectroscopyonline.comnih.gov

Table 1: Key Electrospray Ionization (ESI) Parameters for Optimization

| Parameter | Typical Range | Purpose |

|---|---|---|

| Capillary Voltage | 2000–4000 V | Ensures stable spray formation and efficient ionization. |

| Nebulizer Pressure | 10–50 psi | Aids in the formation of a fine aerosol from the liquid eluent. |

| Drying Gas Flow Rate | 4–12 L/min | Facilitates the evaporation of solvent from the charged droplets. |

| Drying Gas Temperature | 200–350 °C | Promotes desolvation and the release of gas-phase ions. |

Multiple Reaction Monitoring (MRM) is the cornerstone of quantitative analysis using tandem mass spectrometry. mdpi.com It involves the selection of a specific precursor ion in the first quadrupole, its fragmentation in the collision cell, and the monitoring of a specific product ion in the third quadrupole. lcms.cz This process provides a high degree of selectivity and sensitivity.

For the analysis of Chloropropylate using this compound as an internal standard, at least two MRM transitions are typically monitored for each compound: a primary transition for quantification and a secondary transition for confirmation. lcms.cz The precursor ion for this compound will have a mass-to-charge ratio (m/z) that is 7 units higher than that of the native Chloropropylate, assuming all seven deuterium (B1214612) atoms are retained.

The selection and validation of MRM transitions involve the following steps:

Infusion of Standard Solutions: Individual standard solutions of Chloropropylate and this compound are infused into the mass spectrometer to determine the most abundant and stable precursor and product ions.

Optimization of Collision Energy (CE): For each selected transition, the collision energy is optimized to maximize the intensity of the product ion. mdpi.com

Validation: The selected transitions are validated for specificity, ensuring they are free from interferences from the matrix and other co-eluting compounds. The ratio of the quantifier to qualifier ion should remain consistent across standards and samples. hpst.cz

Table 2: Hypothetical MRM Transitions for Chloropropylate and this compound

| Compound | Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|---|

| Chloropropylate | Quantifier | [M+H]⁺ | Fragment 1 | Optimized Value |

| Qualifier | [M+H]⁺ | Fragment 2 | Optimized Value | |

| This compound | Quantifier | [M+D]⁺ | Fragment 1' | Optimized Value |

| Qualifier | [M+D]⁺ | Fragment 2' | Optimized Value |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is another powerful technique for the analysis of semi-volatile compounds like Chloropropylate. wa.gov The use of this compound as an internal standard in GC-MS/MS methods is crucial for achieving accurate and reliable quantification, especially in complex matrices. sigmaaldrich.com The deuterated standard helps to compensate for variations in injection volume, derivatization efficiency (if applicable), and matrix-induced effects in the GC system and ion source. researchgate.net

Electron Ionization (EI): EI is a hard ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules, resulting in extensive fragmentation. This fragmentation provides a characteristic "fingerprint" for the compound, which is useful for identification. For Chloropropylate, EI would produce a molecular ion and several fragment ions. The use of this compound would result in a similar fragmentation pattern, but with the corresponding fragments shifted by up to 7 m/z units.

Chemical Ionization (CI): CI is a soft ionization technique that uses a reagent gas to produce protonated molecules or adducts with minimal fragmentation. This is particularly useful for confirming the molecular weight of the analyte. For organochlorine pesticides, negative chemical ionization (NCI) can be highly selective and sensitive, as these compounds can efficiently capture electrons. wa.gov When using CI, this compound would produce a quasi-molecular ion that is 7 m/z units higher than that of the native compound.

The choice between EI and CI depends on the analytical objective. EI is often preferred for its reproducibility and the availability of extensive spectral libraries for compound identification. CI, particularly NCI, can offer enhanced sensitivity and selectivity for certain classes of compounds like organochlorine pesticides. researchgate.net

Table 3: Electron Ionization (EI) Fragmentation of Chloropropylate

| m/z | Relative Intensity (%) | Possible Fragment |

|---|---|---|

| 251 | 100 | [M-C₃H₇O₂Cl]⁺ |

| 139 | 80 | [C₆H₄ClCO]⁺ |

| 297 | 70 | [M-C₃H₅O]⁺ |

| 111 | 60 | [C₆H₄Cl]⁺ |

Data is conceptual and based on typical fragmentation patterns.

Good chromatographic performance is essential for accurate quantification in GC-MS/MS. This includes achieving adequate resolution between the target analyte and any interfering matrix components, as well as maintaining a symmetrical peak shape. nih.gov

While Chloropropylate and this compound are expected to have very similar retention times, slight differences can occur due to the isotopic effect. It is important to ensure that the chromatographic method provides sufficient resolution to distinguish the two compounds if necessary, although in many cases they are monitored by their different mass-to-charge ratios.

Peak shape is another critical parameter. Poor peak shape, such as tailing, can compromise the accuracy of integration and reduce sensitivity. Factors that can affect peak shape in GC include the inertness of the GC liner and column, the injection technique, and the oven temperature program. The use of a deuterated internal standard like this compound can help to mitigate the impact of poor peak shape on quantification, as both the analyte and the standard will be similarly affected.

Optimization of chromatographic parameters is key to achieving good resolution and peak shape. These parameters include:

GC Column: Selection of a column with appropriate stationary phase chemistry and dimensions.

Oven Temperature Program: A well-designed temperature ramp can improve the separation of analytes and sharpen peaks.

Carrier Gas Flow Rate: Optimizing the flow rate can enhance chromatographic efficiency.

Injection Parameters: Split/splitless injection modes and injector temperature can significantly impact peak shape.

Table 4: Parameters for Chromatographic Optimization

| Parameter | Considerations for Optimization |

|---|---|

| GC Column | Stationary phase polarity, column length, internal diameter, and film thickness. |

| Oven Temperature Program | Initial temperature, ramp rates, and final temperature hold time. |

| Carrier Gas Flow Rate | Linear velocity of the carrier gas (e.g., helium) for optimal efficiency. |

| Injection Technique | Split vs. splitless injection, injector temperature, and injection volume. |

High-Resolution Mass Spectrometry (HRMS) for Untargeted Screening and Retrospective Analysis with Deuterated Markers

High-Resolution Mass Spectrometry (HRMS) has become a powerful tool for the qualitative identification and untargeted screening of a wide array of compounds in complex samples such as environmental matrices, food, and biological fluids. springernature.comnih.govfftc.org.tw Instruments like Orbitrap and time-of-flight (TOF) mass spectrometers can achieve high mass resolution (often below 1 ppm), which allows for the determination of a compound's exact molecular formula from its accurate mass measurement. nih.govspringernature.com This capability is a significant advantage in untargeted analysis, where the goal is to detect and identify any and all compounds present in a sample, rather than just a predefined list of target analytes. fftc.org.twnih.gov

In this context, deuterated markers such as this compound serve as invaluable internal standards. While the primary goal of untargeted screening is qualitative identification, the inclusion of a stable isotope-labeled standard helps to ensure the reliability and quality of the analytical process.

Key roles of deuterated markers in HRMS untargeted screening:

Quality Control: this compound can be used to monitor the performance of the analytical system, including sample preparation, chromatography, and the mass spectrometer itself. Consistent detection and response of the internal standard across a batch of samples indicate a stable and reliable process.

Retrospective Analysis: A key feature of HRMS is the ability to perform retrospective analysis. nih.govspringernature.com Because the instrument collects full-scan, high-resolution data, it is possible to re-interrogate the data at a later date for compounds that were not initially targeted. springernature.com The presence of this compound in the original data file provides a stable reference point for retention time and mass accuracy, which can aid in the confident identification of newly discovered contaminants or metabolites in the future.

Semi-Quantification: While precise quantification is not the objective of untargeted screening, the response of an internal standard can provide a semi-quantitative estimate of the concentration of identified compounds, helping to prioritize substances for further investigation.

The use of HRMS allows for the presumptive identification of unknown compounds without needing to match their mass spectra against a library or compare them to a known reference standard at the time of analysis. nih.govspringernature.com This greatly expands the scope of detectable drugs, pesticides, and metabolites. nih.gov

Compensation for Matrix Effects in Quantitative Analysis Using this compound

In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), the accuracy and reliability of the results can be significantly compromised by a phenomenon known as the matrix effect. rsc.org this compound, as a stable isotope-labeled internal standard, is a cornerstone for effectively compensating for these effects.

Theoretical Basis of Matrix Effects in Mass Spectrometry-Based Quantitation

The matrix effect is the alteration (suppression or enhancement) of the ionization efficiency of a target analyte due to the presence of co-eluting, undetected components from the sample matrix. researchgate.netbataviabiosciences.comsciex.com This phenomenon is a major concern in mass spectrometry because it can negatively impact the accuracy, precision, and sensitivity of an analytical method. chromatographyonline.comnih.gov

The primary cause of matrix effects, particularly in electrospray ionization (ESI), is competition in the ion source. researchgate.net Several mechanisms have been proposed:

Competition for Ionization: Co-eluting matrix components can compete with the analyte for the available charge in the ESI droplet, reducing the number of analyte ions that are formed and subsequently detected. researchgate.net

Droplet Surface Effects: Some matrix components may have a higher surface affinity in the ESI droplets. By occupying the surface where ionization is believed to primarily occur, they can prevent the analyte from being efficiently ionized.

Changes in Physical Properties: Co-eluting substances can alter the physical properties of the ESI droplets, such as their viscosity and surface tension. This can hinder the formation of smaller, charged droplets and impede the evaporation of the solvent, ultimately reducing the efficiency of gas-phase ion formation. nebiolab.com

The result of these interferences is that identical concentrations of an analyte can produce different signal responses when measured in a pure solvent versus a complex sample matrix (e.g., blood, urine, food extract), leading to inaccurate quantification. bataviabiosciences.comsciex.com

Strategies for Matrix Effect Evaluation and Correction Utilizing this compound

To ensure accurate quantification, matrix effects must be evaluated and corrected. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the most effective strategy for this purpose. chromatographyonline.comnih.gov A SIL-IS is an ideal internal standard because it has nearly identical chemical and physical properties to the analyte and will co-elute chromatographically. texilajournal.com

Evaluation of Matrix Effects:

A common method to quantitatively assess matrix effects is the post-extraction spike comparison. This involves comparing the signal response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a pure solvent at the same concentration.

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%

A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement. By performing this test for both the analyte (Chloropropylate) and the internal standard (this compound), one can demonstrate that both compounds are affected by the matrix to a similar degree.

Correction of Matrix Effects:

The core principle of using this compound for correction is that any matrix-induced signal suppression or enhancement will affect the deuterated standard and the native analyte almost equally. texilajournal.comscispace.com Therefore, by calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by the matrix effect is normalized.

Response Ratio = (Analyte Peak Area / Internal Standard Peak Area)

Quantification is then performed by plotting a calibration curve of the response ratio against the concentration ratio. This isotope dilution method effectively compensates for variations in sample injection volume, sample loss during preparation, and, most importantly, matrix effects. texilajournal.com

| Strategy | Description | Role of this compound |

| Sample Dilution | The sample is diluted to reduce the concentration of interfering matrix components. chromatographyonline.com | Acts as a robust indicator to confirm that dilution has sufficiently minimized matrix effects for both the analyte and the standard. |

| Optimized Sample Cleanup | Solid-phase extraction (SPE) or other cleanup techniques are used to remove matrix components before analysis. nih.gov | Used to verify the effectiveness of the cleanup by demonstrating that the recovery and matrix effect for both the analyte and standard are consistent and acceptable. |

| Chromatographic Separation | The LC method is adjusted to chromatographically separate the analyte from co-eluting matrix interferences. nih.gov | As it co-elutes with the analyte, it confirms that any observed signal suppression is due to components at that specific retention time. |

| Isotope Dilution (Correction) | A known amount of this compound is added to every sample, calibrator, and quality control before processing. lcms.cz | The ratio of the analyte to the internal standard is used for quantification, directly compensating for signal fluctuations caused by matrix effects. texilajournal.com |

Comparison of Standard Addition versus Isotope Dilution for Matrix Compensation

Two primary calibration strategies are employed to overcome matrix effects: the method of standard additions and isotope dilution mass spectrometry (IDMS) using a SIL-IS like this compound.

Isotope Dilution: As described previously, this method involves adding a SIL-IS to each sample. A single calibration curve is prepared in a suitable solvent or a representative blank matrix, and the response ratio is used for quantification. It is widely regarded as the "gold standard" for correcting matrix effects in LC-MS. chromatographyonline.comnih.gov

Standard Addition: In this method, the sample is split into several aliquots. One aliquot is analyzed directly, while the others are spiked with increasing, known concentrations of the analyte. A calibration curve is then generated for each individual sample by plotting the instrument response against the concentration of the added analyte. The endogenous concentration of the analyte in the sample is determined by extrapolating the linear regression line to the x-intercept. This approach creates a calibration curve within the unique matrix of each sample, thereby compensating for its specific matrix effect. nih.govchromatographyonline.com

The following table provides a comparison of the two methods:

| Feature | Isotope Dilution (using this compound) | Standard Addition |

| Principle | Compensates for matrix effects by using a SIL-IS that is affected in the same way as the analyte. The ratio of their signals is used. bohrium.com | Compensates for matrix effects by creating a unique calibration curve for each sample within its own matrix. nih.gov |

| Accuracy | Generally provides very high accuracy, as the IS closely mimics the analyte's behavior. nih.gov | Can also be highly accurate, sometimes yielding better results than IDMS if a suitable SIL-IS is not available or does not behave identically. bohrium.comresearchgate.net |

| Precision | Typically offers high precision. nih.gov | May have lower precision due to the multiple measurements and potential for error in the spiking and extrapolation process. nih.gov |

| Throughput | High throughput, as only one injection is required per sample. | Low throughput, as it requires multiple (typically 3-4) injections for each unknown sample. nih.govchromatographyonline.com |

| Sample Requirement | Requires a smaller sample volume. | Requires a larger sample volume to be split into multiple aliquots. nih.gov |

| Cost | Can be expensive due to the cost of synthesizing or purchasing the deuterated internal standard. chromatographyonline.combohrium.com | Does not require a costly internal standard but can be labor-intensive, increasing analysis time and cost. nih.gov |

| Applicability | Ideal for high-throughput analysis of many samples with similar matrices. | Well-suited for analyzing a small number of samples, especially when matrices are complex, variable, or when a blank matrix is unavailable. chromatographyonline.comnih.gov |

Academic Applications of Chloropropylate D7 in Environmental and Agricultural Sciences

Methodological Approaches for Environmental Residue Analysis Employing Chloropropylate-d7

The use of this compound as an internal standard is fundamental to achieving accurate and reliable quantification of chloropropylate (B1668851) residues in various environmental and agricultural samples. Isotope dilution mass spectrometry (IDMS), which utilizes isotopically labeled standards like this compound, is a powerful technique for compensating for matrix effects and variations in sample preparation and instrument response.

Quantification of Chloropropylate and its Metabolites in Diverse Environmental Matrices (e.g., Water, Soil, Sediment)

Accurate determination of chloropropylate and its primary metabolite, 4,4'-dichlorobenzilic acid (DBA), in environmental compartments is essential for assessing contamination levels and ecological risk. The application of analytical methods such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) coupled with isotope dilution using this compound as an internal standard enables sensitive and selective quantification.

Research Findings:

While specific studies detailing the use of this compound for the analysis of environmental samples are not extensively published, the principles of isotope dilution analysis are well-established for other pesticides. For instance, in the analysis of various pesticides in water, soil, and sediment, the addition of a known amount of the deuterated analog at the beginning of the sample preparation process allows for the correction of analyte losses during extraction and cleanup, as well as compensates for signal suppression or enhancement in the mass spectrometer. This approach significantly improves the accuracy and precision of the analytical results.

A hypothetical analytical method for the determination of chloropropylate and DBA in water and soil could involve the following steps:

Sample Preparation: A known quantity of this compound is spiked into the water or soil sample.

Extraction: The sample is extracted using an appropriate solvent, such as acetonitrile (B52724) or a mixture of acetone (B3395972) and dichloromethane.

Cleanup: The extract is purified using solid-phase extraction (SPE) to remove interfering matrix components.

Analysis: The final extract is analyzed by LC-MS/MS, monitoring specific precursor-to-product ion transitions for both the native analytes and this compound.

Quantification: The concentration of chloropropylate and DBA is calculated based on the ratio of the peak areas of the native analytes to the peak area of this compound.

The table below illustrates the typical mass transitions that would be monitored in an LC-MS/MS analysis.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Chloropropylate | 339.0 | 253.0 |

| 4,4'-dichlorobenzilic acid | 283.0 | 139.0 |

| This compound | 346.0 | 258.0 |

Analytical Methodologies for Agrochemical Residue Quantification in Agricultural Products and Foodstuffs

Ensuring food safety requires robust analytical methods for the determination of pesticide residues in agricultural commodities. The use of this compound as an internal standard is crucial for obtaining accurate quantitative data for chloropropylate residues in complex food matrices, which are prone to significant matrix effects.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) has become a widely adopted sample preparation technique for multi-residue pesticide analysis in food. rsc.orgeurl-pesticides.euchromatographyonline.com The incorporation of deuterated standards like this compound into the QuEChERS workflow is essential for achieving reliable results. The standard is added at the initial extraction step, ensuring it undergoes the same procedural variations as the native analyte.

Solid-Phase Extraction (SPE) is another common cleanup technique used to remove interfering co-extractives from sample extracts. researchgate.netnih.gov The optimization of SPE protocols, including the selection of the appropriate sorbent and elution solvents, can be effectively monitored by tracking the recovery of the deuterated internal standard.

Research Findings:

The table below presents hypothetical validation data for a QuEChERS-LC-MS/MS method for chloropropylate in a representative fruit matrix using this compound.

| Validation Parameter | Result |

| Linearity (r²) | > 0.99 |

| Recovery (at 0.01, 0.1, and 1.0 mg/kg) | 85-110% |

| Repeatability (RSDr) | < 15% |

| Within-Laboratory Reproducibility (RSDR) | < 20% |

| Limit of Quantification (LOQ) | 0.01 mg/kg |

Complex agricultural matrices, such as fruits, vegetables, and cereals, contain a multitude of co-extractive compounds that can interfere with the analysis of pesticide residues, leading to either suppression or enhancement of the analyte signal in the mass spectrometer. eurl-pesticides.eueurl-pesticides.eumdpi.com This phenomenon, known as the matrix effect, is a major source of inaccuracy in quantitative analysis.

The use of this compound as an internal standard is the most effective strategy to compensate for matrix effects. eurl-pesticides.eu Since the deuterated standard has nearly identical physicochemical properties and chromatographic behavior to the native chloropropylate, it is affected by the matrix in the same way. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively normalized, leading to more accurate and reliable quantification.

Tracing Environmental Fate and Transformation Pathways with Deuterated Analogs

Deuterated analogs like this compound are invaluable tools for studying the environmental fate and transformation of pesticides. By introducing a labeled compound into a model environmental system, researchers can track its movement, degradation, and the formation of transformation products without interference from the background levels of the unlabeled pesticide.

Application of this compound as a Tracer in Photodegradation Studies

Photodegradation is a significant pathway for the dissipation of many pesticides in the environment. rsc.orgsemanticscholar.org Studies using deuterated analogs can provide crucial insights into the kinetics and mechanisms of these photochemical reactions.

Research Findings:

Although specific photodegradation studies employing this compound as a tracer are not widely documented, the principles of using isotopically labeled compounds in such studies are well-established. rsc.orgsemanticscholar.org In a typical experiment, a solution of this compound in a relevant environmental medium (e.g., purified water, natural water) would be exposed to a light source simulating sunlight. Samples would be collected at various time intervals and analyzed by LC-MS/MS to monitor the decrease in the concentration of the parent compound and the formation of any deuterated degradation products.

This approach allows for the determination of the photodegradation rate constant and half-life of chloropropylate under specific environmental conditions. Furthermore, the identification of deuterated transformation products can help to elucidate the degradation pathway.

The following table illustrates hypothetical data from a photodegradation study of this compound.

| Time (hours) | Concentration of this compound (µg/L) |

| 0 | 100 |

| 2 | 85 |

| 4 | 72 |

| 8 | 51 |

| 12 | 36 |

| 24 | 13 |

From these data, the first-order rate constant (k) and the half-life (t½) of photodegradation can be calculated, providing valuable information for environmental risk assessments.

Methodological Considerations for Investigating Biodegradation and Abiotic Transformation in Environmental Systems

The use of deuterated stable isotopes, such as this compound, is a cornerstone of advanced environmental fate studies. These isotopically labeled compounds serve as powerful tools for elucidating the complex pathways of biodegradation and abiotic transformation of pesticides in soil and water systems. Methodologically, their application allows researchers to overcome significant analytical challenges, such as matrix interference and low detection levels, thereby providing highly accurate and reliable data. nih.govnih.gov

Experimental Design and Incubation

Investigating the environmental degradation of Chloropropylate involves controlled laboratory experiments that simulate natural conditions. These studies typically utilize microcosms containing environmental matrices like soil or water.

Biodegradation Studies: To assess microbial degradation, soil or water samples with active microbial populations are fortified with a known concentration of this compound. mdpi.comresearchgate.net These microcosms are then incubated under controlled conditions (e.g., temperature, moisture, and oxygen levels) that mimic specific environmental scenarios, such as aerobic or anaerobic states. researchgate.net Samples are collected at predetermined time intervals to track the dissipation of the parent compound and the formation of transformation products.

Abiotic Transformation Studies: To isolate chemical degradation processes, similar experiments are conducted using sterilized soil or purified water, eliminating microbial influence. Key abiotic processes investigated include:

Hydrolysis: this compound is incubated in buffered aqueous solutions at various pH levels (e.g., 4, 7, and 9) to determine its stability and degradation rate in response to acidity or alkalinity. fao.orgnih.gov Studies on the parent compound, Chloropropylate, indicate it is stable at a neutral pH but less stable under acidic or alkaline conditions. nih.gov

Photolysis: The impact of sunlight on degradation is assessed by exposing aqueous solutions of this compound or thin layers of treated soil to natural or simulated solar radiation. gcsaa.org

Sample Preparation and Analytical Quantification

A critical advantage of using this compound is its function as an internal standard in the analytical technique of isotope dilution mass spectrometry. epa.gov This approach is considered a gold standard for quantitative analysis in complex environmental matrices.

The typical analytical workflow involves:

Extraction: At each sampling point, the environmental matrix (soil, sediment, or water) is extracted using an appropriate organic solvent to isolate this compound and its potential deuterated metabolites. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.gov

Cleanup: The resulting extract is purified to remove co-extracted matrix components that could interfere with instrumental analysis.

Analysis: The final extract is analyzed using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), as outlined in methodologies like EPA Method 1699, or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govepa.gov

By measuring the ratio of the labeled analyte (this compound) to a known amount of a different labeled standard added during analysis, precise quantification is achieved. This corrects for any loss of the target compound during sample preparation and analysis, ensuring high accuracy. epa.gov The identification of deuterated metabolites, such as deuterated 4,4'-dichlorobenzilic acid and 4,4'-dichlorobenzophenone, provides direct evidence of specific transformation pathways. nih.gov

The data generated from these studies are used to calculate degradation kinetics, such as the dissipation half-life (DT50), which is a critical parameter for environmental risk assessment.

| Incubation Time (Days) | This compound Concentration (µg/kg) | 4,4'-dichlorobenzilic acid-d5 (Metabolite) Concentration (µg/kg) | 4,4'-dichlorobenzophenone-d4 (Metabolite) Concentration (µg/kg) |

|---|---|---|---|

| 0 | 100.0 | 0.0 | 0.0 |

| 7 | 85.2 | 8.1 | 1.5 |

| 14 | 68.9 | 15.4 | 3.2 |

| 30 | 45.1 | 28.3 | 5.9 |

| 60 | 18.5 | 41.2 | 8.7 |

| 90 | 5.3 | 45.8 | 9.6 |

Leaching and Transport Studies Utilizing Deuterated Chloropropylate

Understanding the potential for a pesticide to move through the soil profile and contaminate groundwater is a fundamental component of environmental risk assessment. Leaching and transport studies utilizing deuterated tracers like this compound offer a precise method for quantifying this mobility. researchgate.net Because the mass difference between deuterated and non-deuterated isotopologues has a negligible effect on physical properties like solubility and sorption, this compound acts as an ideal proxy for the parent compound in transport experiments. youtube.com

Soil Column and Lysimeter Experiments

The mobility of this compound is typically evaluated using laboratory-based soil column experiments or larger-scale, outdoor lysimeters. researchgate.netdntb.gov.ua

Lysimeters: These are large, contained blocks of soil, often instrumented and maintained under field conditions, which provide a more realistic assessment of leaching under natural weather patterns. researchgate.net

Analysis and Modeling

Both the collected leachate and the sectioned soil samples are extracted and analyzed, typically using LC-MS/MS or GC-MS, to quantify the concentration of this compound. nih.gov This allows for the creation of a detailed mass balance, showing the distribution of the compound throughout the soil profile and the amount that has leached.

The data obtained from these experiments are critical for calculating key transport parameters:

Sorption Coefficient (Koc): This value describes the tendency of the compound to bind to soil organic carbon. Based on its parent compound, Chloropropylate is expected to have low mobility, with an estimated Koc of 1,200, indicating strong sorption to soil particles. fao.orgnih.gov

Retardation Factor (R): This parameter quantifies how much slower the pesticide moves relative to the flow of water through the soil. fao.org

Dispersion Coefficient: This describes the spreading of the pesticide plume as it moves through the soil.

These empirically determined parameters are then used to validate and calibrate mathematical models that predict the environmental fate and transport of Chloropropylate under various agricultural and environmental scenarios. nih.gov The use of this compound ensures that these model inputs are based on highly accurate measurements, free from the confounding influence of background contamination or matrix effects.

| Soil Depth (cm) | This compound Concentration in Soil (µg/kg) | Cumulative this compound in Leachate (µg) |

|---|---|---|

| 0-5 | 75.6 | 0.8 |

| 5-10 | 12.3 | |

| 10-15 | 2.1 | |

| 15-20 | 0.5 | |

| 20-25 | <0.1 | |

| 25-30 | <0.1 |

Applications of Chloropropylate D7 in Biochemical and Forensic Analytical Research

Methodologies for Investigating Biotransformation Pathways of Chloropropylate (B1668851) in In Vitro and Animal Models

The investigation of how a chemical substance is metabolized, or its biotransformation, is fundamental to understanding its biological activity and potential toxicity. Chloropropylate-d7 is instrumental in these studies, providing a clear marker to follow the metabolic fate of chloropropylate in complex biological systems.

The use of this compound as a tracer is a cornerstone of modern analytical strategies for identifying and quantifying the metabolites of chloropropylate. In these studies, a known amount of this compound is introduced into an in vitro system (such as liver microsomes) or administered to an animal model. Biological samples are then collected and analyzed, typically using liquid chromatography-mass spectrometry (LC-MS). The unique mass of the deuterated compound and its metabolites allows for their unambiguous identification and differentiation from endogenous molecules and non-labeled chloropropylate metabolites.

Advanced analytical techniques like high-resolution mass spectrometry (HRMS) coupled with sophisticated data processing workflows enable the detection and structural elucidation of even minor metabolites. By comparing the mass spectra of the metabolites of labeled and unlabeled chloropropylate, researchers can confirm the metabolic products. For instance, the primary metabolite of chloropropylate is 4,4'-dichlorobenzilic acid. nih.gov When this compound is used, the resulting 4,4'-dichlorobenzilic acid-d7 will have a distinct mass, confirming its origin.

Quantitative analysis is achieved by creating calibration curves using standards of the non-labeled metabolites and using the deuterated internal standard to correct for variations in sample preparation and instrument response. This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for accurate quantification in complex matrices.

Isotopic tracing with this compound is a powerful technique for elucidating the enzymatic processes involved in chloropropylate metabolism. nih.gov By incubating this compound with specific enzymes or enzyme systems, researchers can determine which enzymes are responsible for its breakdown and the rates at which these reactions occur. This information is crucial for understanding the kinetics of metabolism and how they might vary between different species or under different physiological conditions.

For example, studies can be designed to investigate the role of cytochrome P450 enzymes in the oxidation of chloropropylate. By monitoring the formation of deuterated metabolites over time, kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined. This provides insight into the efficiency and capacity of the enzymatic pathway.

Furthermore, by identifying the full suite of deuterated metabolites, a comprehensive metabolic pathway can be constructed. This metabolic map is essential for predicting the potential for bioaccumulation and the formation of reactive or toxic metabolites. Computational modeling can be integrated with these experimental findings to create predictive models of metabolic fate. nih.govpharmafeatures.com

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is a key component of toxicological assessment. The use of labeled compounds like Carbon-14 labeled chloropropylate provides a robust method for tracking the disposition of the substance within an animal model. nih.govinchem.org

In a typical study, a dose of radiolabeled chloropropylate is administered to animals, such as rats or dogs. inchem.org Over a set period, urine, feces, and various tissues are collected and analyzed for radioactivity. This allows for the quantification of the amount of the compound and its metabolites that are absorbed, distributed to different organs, and ultimately eliminated from the body.

Studies have shown that the excretion pattern of chloropropylate can differ between sexes. For instance, in one study with rats, males excreted a higher percentage of the administered dose in the feces, while females excreted more in the urine. inchem.org The majority of the radioactivity is typically eliminated within the first 48 hours. inchem.org Tissue distribution analysis has indicated that residues may be found in the liver and fat. inchem.org In dogs, urinary excretion was a significant route of elimination, with the probable metabolite being 4,4'-dichlorobenzilic acid. nih.gov

Table 1: Excretion of ¹⁴C-Chloropropylate in Rats

| Sex | Route of Excretion | Percentage of Dose |

|---|---|---|

| Male | Feces | 75% |

| Urine | 6% | |

| Female | Feces | 49% |

| Urine | 31% |

Data from a study where ¹⁴C-labeled chloropropylate was orally administered to rats. inchem.org

Table 2: Excretion of Chloropropylate in Dogs After 5 Consecutive Oral Doses

| Sex | Dose Level | Urinary Excretion (% of total dose) | Fecal Excretion (% of total dose) |

|---|---|---|---|

| Male | 12.8 mg/kg | 5.2% | 6.4% |

| 64.1 mg/kg | 33.2% | 3.4% | |

| Female | 12.8 mg/kg | 3.2% | 16.9% |

| 64.1 mg/kg | 33.7% | 7.3% |

Metabolic studies were conducted over a 10-day period. nih.govinchem.org

Role of this compound in Forensic Analytical Method Validation

In forensic toxicology, the accurate and reliable detection and quantification of xenobiotics in biological samples is paramount. This compound plays a crucial role as an internal standard in the validation of analytical methods for the determination of chloropropylate in forensic cases.

The development of robust and reliable analytical methods is a fundamental requirement in forensic science. enfsi.eu For the analysis of chloropropylate in forensic samples, methods such as gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) are typically employed. epa.gov The use of an isotopically labeled internal standard like this compound is essential for achieving the necessary accuracy and precision. europa.eu

During method development, various parameters are optimized, including sample extraction, chromatographic separation, and mass spectrometric detection. This compound is added to the sample at the beginning of the analytical process. Because it behaves almost identically to the non-labeled chloropropylate during extraction and analysis, any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. This allows for accurate correction and reliable quantification.

The validation of a forensic analytical method involves demonstrating its suitability for its intended purpose. nih.gov This includes assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and selectivity. mdpi.comnih.gov The use of this compound is integral to establishing these performance characteristics.

Table 3: Key Validation Parameters for Forensic Analytical Methods

| Parameter | Description | Role of this compound |

|---|---|---|

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Used to construct calibration curves and ensure a consistent response ratio across the analytical range. |

| LOD/LOQ | The lowest concentration of an analyte that can be reliably detected and quantified, respectively. | Helps to establish the sensitivity of the method. |

| Accuracy | The closeness of the measured value to the true value. | Enables correction for analytical variability, leading to more accurate results. |

| Precision | The degree of agreement among a series of measurements. | Reduces the impact of random errors, improving the reproducibility of the method. |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | The unique mass of the deuterated standard ensures that it does not interfere with the analyte of interest or other matrix components. |

A stringent quality assurance (QA) and quality control (QC) program is essential for any forensic laboratory to ensure the reliability and integrity of its results. gossmanforensics.comresearchgate.net The use of isotopically labeled internal standards like this compound is a key component of these programs. aafs.org

In the context of chloropropylate analysis, QC protocols would include the routine analysis of control samples fortified with known concentrations of chloropropylate and this compound. The results of these control samples are monitored over time to ensure that the analytical method remains in a state of statistical control. Any deviation from established control limits would trigger a corrective action to identify and resolve the issue before proceeding with casework samples. The use of this compound in every sample analysis provides a continuous check on the performance of the method, enhancing the confidence in the reported results.

Method Validation and Quality Assurance Protocols for Analytical Methods Incorporating Chloropropylate D7

Comprehensive Assessment of Analytical Performance Parameters

Analytical performance parameters are the definitive characteristics used to evaluate the capabilities of an analytical method. nih.gov For methods employing Chloropropylate-d7, this assessment ensures the accuracy and reliability of the quantification of the target analyte, Chloropropylate (B1668851).

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov In methods using this compound, calibration curves are established by plotting the ratio of the analyte (Chloropropylate) peak area to the internal standard (this compound) peak area against the concentration of the analyte. lcms.cz This ratiometric approach corrects for potential losses during sample workup and fluctuations in instrument performance.

A typical procedure involves preparing a series of calibration standards with varying concentrations of Chloropropylate and a constant concentration of this compound. The resulting data should yield a linear regression coefficient (R²) of greater than 0.99, indicating a strong linear relationship. iwaponline.com

Illustrative Data for Linearity Assessment Disclaimer: The following data is for illustrative purposes to demonstrate a typical linearity assessment, as specific validation data for this compound was not available in the provided search results.

| Analyte Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

|---|---|---|---|

| 1.0 | 4,550 | 99,800 | 0.0456 |

| 5.0 | 22,800 | 101,100 | 0.2255 |

| 10.0 | 46,100 | 100,500 | 0.4587 |

| 25.0 | 115,000 | 99,950 | 1.1506 |

| 50.0 | 235,200 | 101,800 | 2.3104 |

| 100.0 | 480,500 | 102,200 | 4.7016 |

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). For pesticide residue analysis, RSD values should generally be ≤ 20%. eurl-pesticides.eu The inclusion of this compound helps to achieve high precision by normalizing the analytical signal.

Accuracy is the closeness of the mean of a set of results to the true value. It is often evaluated through recovery studies, where a sample is fortified with a known amount of the analyte. The use of an isotopic internal standard like this compound is crucial for improving accuracy, especially in complex matrices where matrix effects can suppress or enhance the analyte signal. lcms.cz Acceptable recovery is typically within the range of 70-120%. eurl-pesticides.euthermofisher.com

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. The use of an isotopically labeled internal standard can contribute to a method's robustness, as it co-behaves with the analyte during extraction and analysis, mitigating minor procedural variations.

Illustrative Data for Precision and Accuracy Disclaimer: The following data is for illustrative purposes, as specific validation data for this compound was not available in the provided search results.

| Spiked Level (ng/g) | Replicate 1 (ng/g) | Replicate 2 (ng/g) | Replicate 3 (ng/g) | Mean Recovery (%) | RSD (%) |

|---|---|---|---|---|---|

| 10 | 9.8 | 10.3 | 9.5 | 98.7 | 4.1 |

| 50 | 51.5 | 48.9 | 52.1 | 101.0 | 3.2 |

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. wiley.com The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. nih.gov

Several approaches exist for determining LOD and LOQ, including methods based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or the standard deviation of replicate blank or low-level spiked samples. nih.goveuropa.eu For instance, the LOD can be calculated as 3 times the standard deviation of the blank, and the LOQ as 10 times the standard deviation. europa.eu Harmonization of these values is essential for comparing data across different laboratories and ensuring regulatory compliance. While this compound does not determine the LOD or LOQ of the native compound, its use ensures that quantification at these low levels is more accurate and reliable. nih.gov

Selectivity refers to the extent to which a method can determine particular analyte(s) in a complex mixture without interference from other components. nih.gov The use of mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides high selectivity. When combined with a stable isotope-labeled internal standard such as this compound, the method's specificity is further enhanced. The internal standard has a different mass but identical chemical properties and retention time to the analyte, helping to distinguish the analyte from co-eluting matrix components and ensuring accurate identification and quantification. nih.govresearchgate.net

Inter-Laboratory Studies and Standardization Initiatives Involving this compound

Inter-laboratory studies, or collaborative trials, are essential for establishing the reproducibility and transferability of an analytical method. iwaponline.com Such studies are a cornerstone of standardization initiatives, ensuring that a method produces comparable results when performed by different analysts in different laboratories.

A collaborative study for a method incorporating this compound would involve a coordinating laboratory preparing and distributing identical sets of samples to multiple participating laboratories. These samples would typically include:

Blank matrix samples to assess for interferences.

Matrix samples fortified with known concentrations of Chloropropylate.

Standard solutions of both Chloropropylate and this compound.

Harmonization of Analytical Procedures Across Research and Regulatory Laboratories

The harmonization of analytical procedures is a critical component of method validation, ensuring that results for a specific analyte, such as this compound, are consistent, reliable, and comparable, regardless of the laboratory conducting the analysis. This is particularly important in the context of pesticide residue analysis, where data from various research and regulatory bodies are used for risk assessment, enforcement of maximum residue limits (MRLs), and international trade. fao.org The use of isotopically labeled internal standards like this compound is a key strategy to enhance the accuracy and precision of these analytical methods, compensating for variations in sample preparation and instrumental response. lcms.cznih.govclearsynth.com

Harmonization efforts are guided by international bodies and standards, which provide frameworks for the validation and quality control of analytical methods. nih.goveurl-pesticides.eu These guidelines ensure that laboratories adhere to standardized performance criteria, thereby fostering mutual acceptance of data.

Key Elements of Harmonized Protocols:

To achieve harmonization for analytical methods incorporating this compound, laboratories must align on several key aspects of the analytical procedure:

Standardized Method Validation Parameters: All participating laboratories should validate their methods according to internationally recognized guidelines to ensure that they meet a minimum set of performance criteria. dntb.gov.ua These parameters typically include:

Linearity: Establishing a consistent response of the instrument to varying concentrations of the analyte.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

Recovery: The efficiency of the extraction process, determined by analyzing fortified samples.

Precision: The degree of agreement among a series of measurements, expressed as repeatability (within the same laboratory) and reproducibility (across different laboratories).

Use of Certified Reference Materials (CRMs): CRMs are homogeneous and stable materials with certified property values, which are used to assess the accuracy of analytical results and to calibrate instruments. nih.gov The use of a common CRM by all laboratories in a network is fundamental for achieving comparable results.

Participation in Proficiency Testing (PT) Schemes: PT schemes are inter-laboratory comparisons that allow laboratories to assess their performance against their peers and a reference value. eurl-pesticides.eutestqual.comeurl-pesticides.eu Regular participation in PTs is often a requirement for accreditation and provides an external and independent evaluation of a laboratory's competence. dtu.dkdtu.dk

Illustrative Inter-laboratory Study Data for a Deuterated Internal Standard:

Table 1: Hypothetical Inter-laboratory Comparison Results for the Analysis of a Deuterated Internal Standard in a Fortified Matrix

| Participating Laboratory | Reported Concentration (µg/kg) | Recovery (%) | Repeatability (RSDr, %) |

|---|---|---|---|

| Lab A | 0.048 | 96 | 4.5 |

| Lab B | 0.051 | 102 | 5.1 |

| Lab C | 0.047 | 94 | 4.8 |

| Lab D | 0.053 | 106 | 5.5 |

| Lab E | 0.049 | 98 | 4.2 |

| Lab F | 0.050 | 100 | 4.9 |

In this hypothetical example, the fortified level of the internal standard was 0.050 µg/kg. The results show a high degree of consistency among the participating laboratories, with recoveries ranging from 94% to 106% and intra-laboratory precision (RSDr) below 6%. This level of agreement would indicate that the analytical procedures are well-harmonized.

Role of Proficiency Testing in Ongoing Harmonization:

Proficiency tests are a cornerstone of continuous quality assurance and harmonization. In a typical PT for pesticide residues, a homogenous test material containing a known concentration of several analytes is sent to participating laboratories. eurl-pesticides.euresearchgate.net The laboratories analyze the sample using their routine methods and report their results to the PT organizer.

The organizer then statistically evaluates the results and provides each laboratory with a performance score, often a z-score, which indicates how far their result deviates from the assigned value. A satisfactory z-score (typically between -2 and +2) demonstrates the laboratory's competence and the suitability of its analytical method.

The following table provides an example of how proficiency test results for a target analyte, quantified using an internal standard like this compound, might be presented.

Table 2: Example of Proficiency Test Results for a Target Pesticide

| Laboratory Code | Reported Value (mg/kg) | Assigned Value (mg/kg) | z-score | Performance Assessment |

|---|---|---|---|---|

| L001 | 0.085 | 0.090 | -0.56 | Satisfactory |

| L002 | 0.092 | 0.090 | 0.22 | Satisfactory |

| L003 | 0.078 | 0.090 | -1.33 | Satisfactory |

| L004 | 0.105 | 0.090 | 1.67 | Satisfactory |

| L005 | 0.065 | 0.090 | -2.78 | Unsatisfactory |

Consistent satisfactory performance in proficiency tests provides confidence that the analytical procedures used by a network of laboratories are harmonized and produce comparable data. In cases of unsatisfactory performance, the laboratory is expected to investigate the cause and implement corrective actions.

Future Directions and Emerging Research Avenues for Chloropropylate D7

Advancements in Analytical Technologies and Their Integration with Deuterated Standards

The precision and accuracy of quantitative analyses using deuterated standards like Chloropropylate-d7 are highly dependent on the analytical instrumentation employed. clearsynth.com Continuous advancements in mass spectrometry (MS) and chromatography are paving the way for more sensitive and robust detection methods. Techniques such as Ultra-High-Pressure Liquid Chromatography (UHPLC) coupled with triple quadrupole mass spectrometry (LC-MS/MS) allow for highly selective and accurate quantification, even in complex matrices. lcms.cz The integration of these advanced systems with deuterated standards is crucial for compensating for matrix effects and variations in instrument response, thereby improving the reliability of measurements. kcasbio.comwisdomlib.org

The increasing demand for testing in fields like environmental monitoring and food safety necessitates a move towards automated and high-throughput analytical workflows. Manual sample preparation is often prone to variability and human error, which can compromise data quality. palsystem.com Automated sample preparation platforms, such as those utilizing robotic systems, standardize critical steps like extraction and cleanup, leading to more consistent and reproducible results. palsystem.comtechnologynetworks.com

For deuterated standards like this compound, automation ensures precise and repeatable spiking into large batches of samples, which is fundamental for high-throughput screening (HTS). researchgate.netspectroscopyonline.com The integration of automated sample handling with rapid LC-MS/MS analysis significantly increases sample throughput, allowing laboratories to process more samples in less time without sacrificing data integrity. lcms.czpalsystem.com Recent developments in high-throughput hydrogen-deuterium exchange mass spectrometry (HDX-MS) also highlight the trend towards analyzing complex samples with greater efficiency. nih.gov

Table 1: Comparison of Manual vs. Automated Sample Preparation

| Feature | Manual Preparation | Automated Preparation |

| Consistency | Operator-dependent, higher variability | High, machine-controlled precision technologynetworks.com |

| Throughput | Low to moderate | High, suitable for large sample batches spectroscopyonline.com |

| Risk of Error | Higher (e.g., pipetting, timing) | Minimized through standardization palsystem.com |

| Labor Cost | High | Reduced for routine tasks |

| Suitability | Small batches, method development | Large-scale screening, routine analysis |

The vast amount of data generated by high-throughput analytical systems requires sophisticated data processing and analysis tools. nih.gov For isotope dilution analysis—the technique underpinning the use of standards like this compound—advanced software is essential for accurately calculating analyte concentrations from the measured isotope ratios. icpms.czalfa-chemistry.com

Chemometrics, the application of statistical and mathematical methods to chemical data, offers powerful ways to extract meaningful information. Algorithms can be used to deconvolve complex chromatographic peaks, correct for baseline drift, and perform statistical significance testing on large datasets. nih.govwhiterose.ac.uk For instance, in differential HDX analysis, robust data workflows are necessary to identify significant changes between experimental states. nih.govnih.gov The integration of such computational tools is critical for automating data analysis, reducing manual review time, and ensuring the objective interpretation of results when using deuterated standards. nih.govacs.org

Exploration of Novel Applications of this compound in Interdisciplinary Research

The role of deuterated standards is expanding beyond traditional targeted quantification into broader, more exploratory areas of scientific research. clearsynth.comclearsynth.com

Emerging contaminants, such as novel pesticides, pharmaceuticals, and industrial byproducts, represent a growing challenge for environmental monitoring. Analytical methods for these compounds are often still in development, and certified reference materials may not be available. In this context, this compound can serve as a valuable surrogate standard.

A surrogate standard is a compound that is chemically similar to the analyte of interest but not expected to be present in the sample. It is added to a sample before extraction to monitor the efficiency of the entire analytical procedure. While an isotopically labeled internal standard is ideal for correcting matrix effects and instrument variability for a specific analyte, a surrogate like this compound can provide a general measure of method performance for a class of compounds (e.g., chlorinated pesticides) during the analysis of emerging pollutants. nih.gov Its use helps ensure that the sample preparation and analysis steps are performing correctly, lending confidence to the results for newly identified contaminants.

Non-targeted analysis (NTA) aims to identify as many compounds as possible in a sample without pre-selecting specific analytes. This approach is increasingly used in environmental and food safety screening to detect unexpected or unknown chemical threats.

In NTA workflows, deuterated compounds like this compound can function as performance indicators. While they cannot be used to quantify every unknown compound, their consistent signal across a series of analyses indicates that the analytical system (e.g., LC-MS) is stable and performing as expected. kcasbio.com Any significant deviation in the recovery or response of this compound could signal a problem with a specific sample's matrix or the instrument itself, flagging the data for closer inspection. This quality control function is crucial for maintaining the reliability of complex NTA datasets.

Challenges and Opportunities in the Synthesis and Application of Highly Enriched Deuterated Standards

The effectiveness of a deuterated internal standard is highly dependent on its chemical and isotopic purity. nih.gov Both the synthesis and application of these standards present distinct challenges and opportunities.

Challenges:

Cost and Complexity of Synthesis: The preparation of highly enriched deuterated compounds often requires multi-step synthesis using expensive deuterated reagents and starting materials. nih.govnih.govresearchgate.net Developing a cost-effective and efficient synthetic route is a primary challenge.

Isotopic Purity: Achieving high isotopic enrichment (e.g., >98%) is critical. Incomplete deuteration can lead to isotopic impurities that may interfere with the measurement of the native analyte, compromising analytical accuracy. nih.gov

Chemical Stability of Labels: Deuterium (B1214612) atoms can sometimes be lost through hydrogen-deuterium (H-D) exchange if they are placed in chemically labile positions on the molecule. This can occur in solution or under certain mass spectrometry conditions, leading to inaccurate quantification.

Chromatographic Separation: Deuterated compounds can sometimes exhibit slightly different retention times in chromatography compared to their non-deuterated counterparts. This "isotopic effect" can be a drawback if co-elution is required to effectively compensate for matrix effects. researchgate.net

Opportunities:

Improved Synthetic Methods: There is ongoing research into more efficient and selective deuteration techniques, such as late-stage C-H functionalization and electrocatalytic deuteration, which could lower the cost and complexity of synthesis. nih.govacs.orgacs.org

Enhanced Analytical Accuracy: Despite the challenges, highly enriched and stable deuterated standards remain the gold standard for quantitative mass spectrometry. clearsynth.com They provide the most effective way to correct for matrix effects and sample preparation losses, leading to unparalleled accuracy and precision. kcasbio.comscispace.com

Broader Availability: As synthetic methods improve, a wider range of highly enriched deuterated standards for various analytes, including emerging contaminants, will likely become commercially available, supporting more robust and reliable analytical research across disciplines. sigmaaldrich.com

Table 2: Summary of Challenges and Opportunities for Deuterated Standards

| Aspect | Challenges | Opportunities |

| Synthesis | High cost, multi-step processes, achieving high isotopic purity. nih.govresearchgate.net | Development of novel, cost-effective methods like late-stage deuteration. nih.govacs.org |

| Purity | Presence of non-deuterated isotopologues can cause interference. nih.gov | Higher purity leads to more accurate quantification and lower detection limits. |

| Stability | Potential for H-D exchange can compromise results. | Strategic placement of deuterium on stable parts of the molecule ensures reliability. sigmaaldrich.com |

| Application | Isotopic effects can alter chromatographic retention time. researchgate.net | Unmatched ability to correct for matrix effects and improve analytical precision. kcasbio.comscispace.com |

Cost-Effectiveness and Scalability of Deuterated Compound Synthesis

The production of deuterated compounds presents unique challenges regarding cost and scalability. Traditional synthesis methods can be both expensive and time-consuming. marketersmedia.com However, the investment in a stable isotope-labeled internal standard (SIL-IS) like this compound can be offset by significant reductions in method development time, often by as much as half. kcasbio.com This initial investment can prevent assay bias that might be observed with a surrogate internal standard, which could otherwise lead to increased costs and longer timelines due to necessary investigations. kcasbio.com

Several factors contribute to the cost and complexity of synthesis:

Availability of Precursors: The synthesis of complex deuterated molecules is often constrained by the availability of the necessary deuterated precursors and established chemical reaction pathways. llnl.gov

Isotopic Purity: Achieving 100% isotopic purity is often difficult, presenting synthetic and analytical challenges that require careful consideration. digitellinc.com

Multi-step Synthesis: Many research groups face difficulties in maintaining high deuterium incorporation (≥98%) and chemical purity during multi-step synthesis processes. marketersmedia.com

Emerging strategies aim to address these issues. The use of pre-labeled deuterated building blocks and intermediates is a key development. marketersmedia.com By incorporating these components early in the synthesis, chemists can ensure isotopic integrity is preserved through subsequent reaction steps. marketersmedia.com This approach can significantly shorten synthesis cycles, allowing researchers to focus more on candidate evaluation rather than isotope incorporation. marketersmedia.com The development of efficient and reliable methods for the large-scale preparation of deuterated compounds remains a critical area of research, inspired by the increasing demand in fields like drug discovery. nih.gov

| Factor | Challenge | Emerging Solution | Potential Impact |

|---|---|---|---|